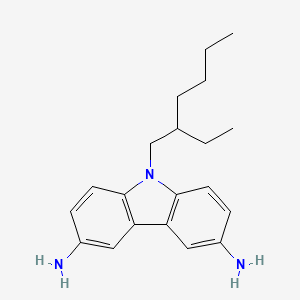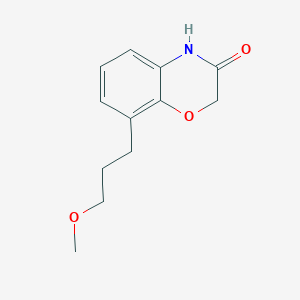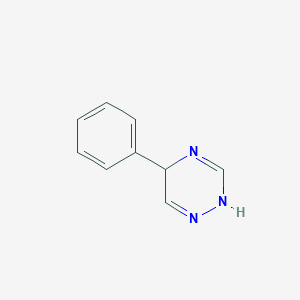![molecular formula C15H26O3 B14209615 2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane CAS No. 832726-54-2](/img/structure/B14209615.png)
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane is an organic compound characterized by the presence of an oxane ring and a heptyloxy chain with a prop-2-yn-1-yloxy substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane typically involves the reaction of 7-bromoheptanol with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the intermediate 7-[(prop-2-yn-1-yl)oxy]heptanol, which is then cyclized to form the oxane ring under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and energy-efficient processes, can make the production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-({7-[(Prop-2-yn-1-yl)oxy]heptyl}oxy)oxane involves its interaction with specific molecular targets and pathways. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful in bioconjugation and the development of targeted therapies. The oxane ring and heptyloxy chain contribute to the compound’s stability and solubility, enhancing its effectiveness in various applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Prop-2-yn-1-yloxy)naphthalene: This compound shares the prop-2-yn-1-yloxy group but has a naphthalene ring instead of an oxane ring.
2-[2-(Prop-2-yn-1-yloxy)ethoxy]ethanol: Similar in structure but with an ethoxyethanol chain instead of a heptylo
Propriétés
Numéro CAS |
832726-54-2 |
|---|---|
Formule moléculaire |
C15H26O3 |
Poids moléculaire |
254.36 g/mol |
Nom IUPAC |
2-(7-prop-2-ynoxyheptoxy)oxane |
InChI |
InChI=1S/C15H26O3/c1-2-11-16-12-7-4-3-5-8-13-17-15-10-6-9-14-18-15/h1,15H,3-14H2 |
Clé InChI |
TZMAJYSQYUYZLG-UHFFFAOYSA-N |
SMILES canonique |
C#CCOCCCCCCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)



![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
![1H-Benzimidazol-5-amine, 1-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B14209608.png)
![2-[(1-Benzothiophen-2-yl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B14209620.png)
![tert-Butyl{[2-(ethenyloxy)oct-3-yn-1-yl]oxy}dimethylsilane](/img/structure/B14209621.png)
![Lithium, [(2S)-1-ethyl-2-pyrrolidinyl]-](/img/structure/B14209629.png)
